

# In vitro and in vivo effects of LAS38096

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## Compound of Interest

Compound Name: LAS38096

Cat. No.: B7969998

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## An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Sacubitril/Valsartan (LCZ696)

### Introduction

Sacubitril/valsartan, formerly known as LCZ696, is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). It is a combination of two pharmacologically active components in a 1:1 molar ratio: the angiotensin II receptor blocker (ARB) valsartan and the neprilysin inhibitor prodrug sacubitril. Following oral administration, sacubitril/valsartan dissociates, and sacubitril is metabolized to its active form, sacubitrilat (LBQ657). The dual mechanism of action of LCZ696 offers a novel therapeutic approach for conditions such as heart failure and hypertension by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and augmenting the natriuretic peptide system.<sup>[1][2]</sup> This guide provides a comprehensive overview of the preclinical and clinical data on the in vitro and in vivo effects of this compound.

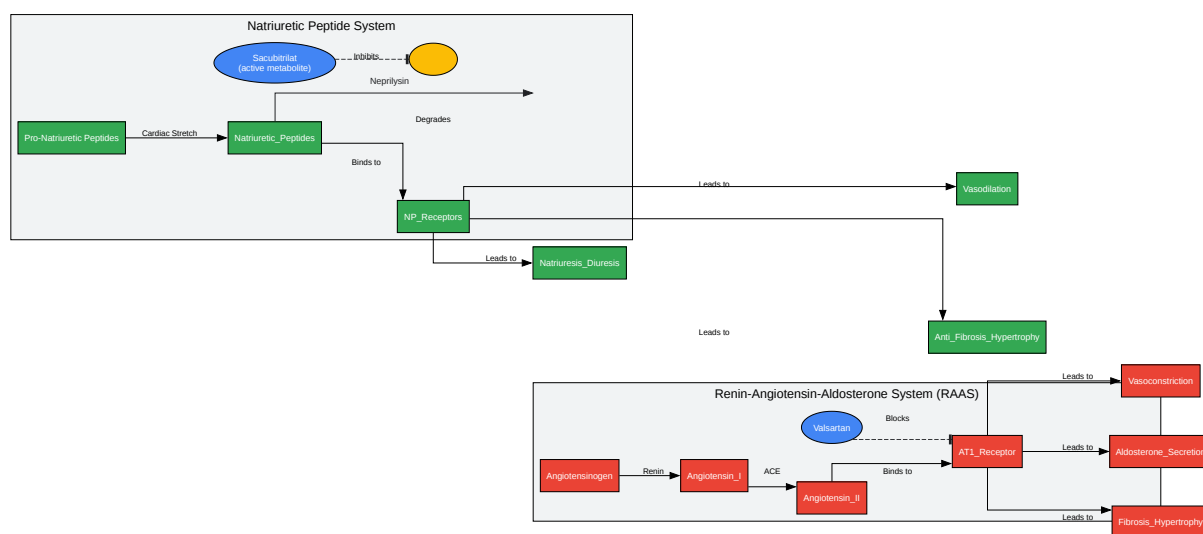
## Mechanism of Action

LCZ696 exerts its effects through the distinct but complementary actions of its two components:

- Valsartan: Selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and exerting its detrimental effects, which include vasoconstriction, aldosterone release, cardiac stimulation, and sodium reabsorption.<sup>[3][4]</sup>
- Sacubitrilat (active metabolite of sacubitril): Inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic

peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]).<sup>[5]</sup> By preventing their breakdown, sacubitrilat increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and have anti-hypertrophic and anti-fibrotic effects on the myocardium.

The synergistic action of these two pathways leads to a reduction in cardiovascular load and mitigates the pathological remodeling seen in heart failure and hypertension.



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**Caption:** Dual mechanism of action of sacubitril/valsartan (LCZ696).

## In Vitro Effects

The in vitro activity of the components of LCZ696 has been characterized to determine their specific molecular interactions.

Table 1: Summary of In Vitro Quantitative Data

Component	Target	Assay Type	Value	Species/System	Reference(s)
Sacubitril	OATP1B1	Inhibition Assay	IC <sub>50</sub> : 1.91 μM	In vitro	
Sacubitril	OATP1B3	Inhibition Assay	IC <sub>50</sub> : 3.81 μM	In vitro	
Valsartan	AT1 Receptor	Radioligand Binding	pK <sub>i</sub> : 7.65 ± 0.12	COS-7 cells (transiently expressed)	
Valsartan	AT1 Receptor	Radioligand Binding	K <sub>d</sub> : 1.44 nmol/l	Rat aortic smooth muscle cells	

- **Sacubitril:** In vitro studies have shown that sacubitril can inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are involved in the clearance of statins. However, clinical studies indicated this inhibition does not lead to clinically significant drug-drug interactions.
- **Valsartan:** Radioligand binding assays have confirmed that valsartan binds to the AT1 receptor with high affinity. It is a highly specific and selective antagonist for this receptor.

## Experimental Protocols: In Vitro Assays

### OATP1B1/1B3 Inhibition Assay

- **Cell Culture:** Stably transfected cell lines (e.g., HEK293) overexpressing human OATP1B1 or OATP1B3 are cultured under standard conditions.

- **Substrate Incubation:** A known fluorescent or radiolabeled substrate of OATP1B1/1B3 (e.g., pitavastatin) is added to the cells in the presence of varying concentrations of the test compound (sacubitril).
- **Measurement:** After a defined incubation period, the uptake of the substrate into the cells is measured using a fluorescence plate reader or liquid scintillation counter.
- **Data Analysis:** The  $IC_{50}$  value, representing the concentration of the test compound that inhibits 50% of the substrate uptake, is calculated by fitting the data to a dose-response curve.

## AT1 Receptor Radioligand Binding Assay

- **Membrane Preparation:** Membranes are prepared from cells (e.g., COS-7) or tissues (e.g., rat liver) that stably express the AT1 receptor.
- **Competition Binding:** A constant concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [ $^3H$ ]-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (valsartan).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the  $K_i$  (inhibition constant), which reflects the binding affinity of the competitor drug for the receptor. The  $pK_i$  is the negative logarithm of the  $K_i$ .

## In Vivo Effects: Preclinical Studies

LCZ696 has been extensively studied in various animal models of cardiovascular disease, demonstrating its therapeutic potential beyond what is achieved with either neprilysin inhibition or AT1 receptor blockade alone.

Table 2: Summary of In Vivo Preclinical Data

Species	Model	Treatment and Dose	Key Findings	Reference(s)
Mice	Myocardial Infarction (MI)	LCZ696 (60 mg/kg/day) vs. Enalapril	Improved survival and prevented cardiac rupture; reduced expression of IL-1 $\beta$ , IL-6, and MMP-9; increased plasma cGMP and decreased plasma aldosterone.	
Rats	Isoproterenol-induced Cardiac Hypertrophy & Fibrosis	LCZ696 (60 mg/kg/day) vs. Valsartan (30 mg/kg/day)	LCZ696 significantly prevented LV fibrosis and improved diastolic function compared to valsartan alone.	
Rats	MI-induced Heart Failure	LCZ696 (68 mg/kg/day) vs. Enalapril (20 mg/kg/day)	Both drugs improved LVEF; LCZ696 significantly reduced ventricular arrhythmia inducibility, while enalapril did not.	
Rats	Preexisting Heart Failure (Volume Overload)	LCZ696 vs. Sacubitril vs. Valsartan	LCZ696 synergistically improved	

			contractility, relaxation, and exercise tolerance, and reduced fibrosis compared to monotherapies.
Mice	Streptozotocin- induced Diabetes	LCZ696 (100 mg/kg/day) vs. Valsartan (50 mg/kg/day)	LCZ696 ameliorated endothelium- dependent vascular relaxation to a greater extent than valsartan.

## In Vivo Effects: Clinical Studies

Clinical trials have demonstrated the efficacy and safety of LCZ696 in human populations for both hypertension and heart failure.

Table 3: Summary of Human Clinical Trial Data

Study/Population	Condition	Treatment and Dose	Key Findings	Reference(s)
PARADIGM-HF	Heart Failure with Reduced Ejection Fraction (HFrEF)	LCZ696 (200 mg twice daily) vs. Enalapril (10 mg twice daily)	LCZ696 reduced the composite endpoint of cardiovascular death or hospitalization for heart failure by 20% vs. enalapril. Also reduced the risk of all-cause mortality by 16%.	
PARAMOUNT	Heart Failure with Preserved Ejection Fraction (HFpEF)	LCZ696 (up to 200 mg twice daily) vs. Valsartan (up to 160 mg twice daily)	LCZ696 led to a greater reduction in NT-proBNP at 12 weeks compared to valsartan.	
Asian Patients	Mild-to-moderate Hypertension	LCZ696 (100, 200, 400 mg daily) vs. Placebo	All doses of LCZ696 significantly reduced clinic and 24-hour ambulatory systolic and diastolic BP compared to placebo.	
Meta-analysis (8 RCTs)	Hypertension	LCZ696 vs. ARBs	LCZ696 provided significantly greater reductions in systolic and	

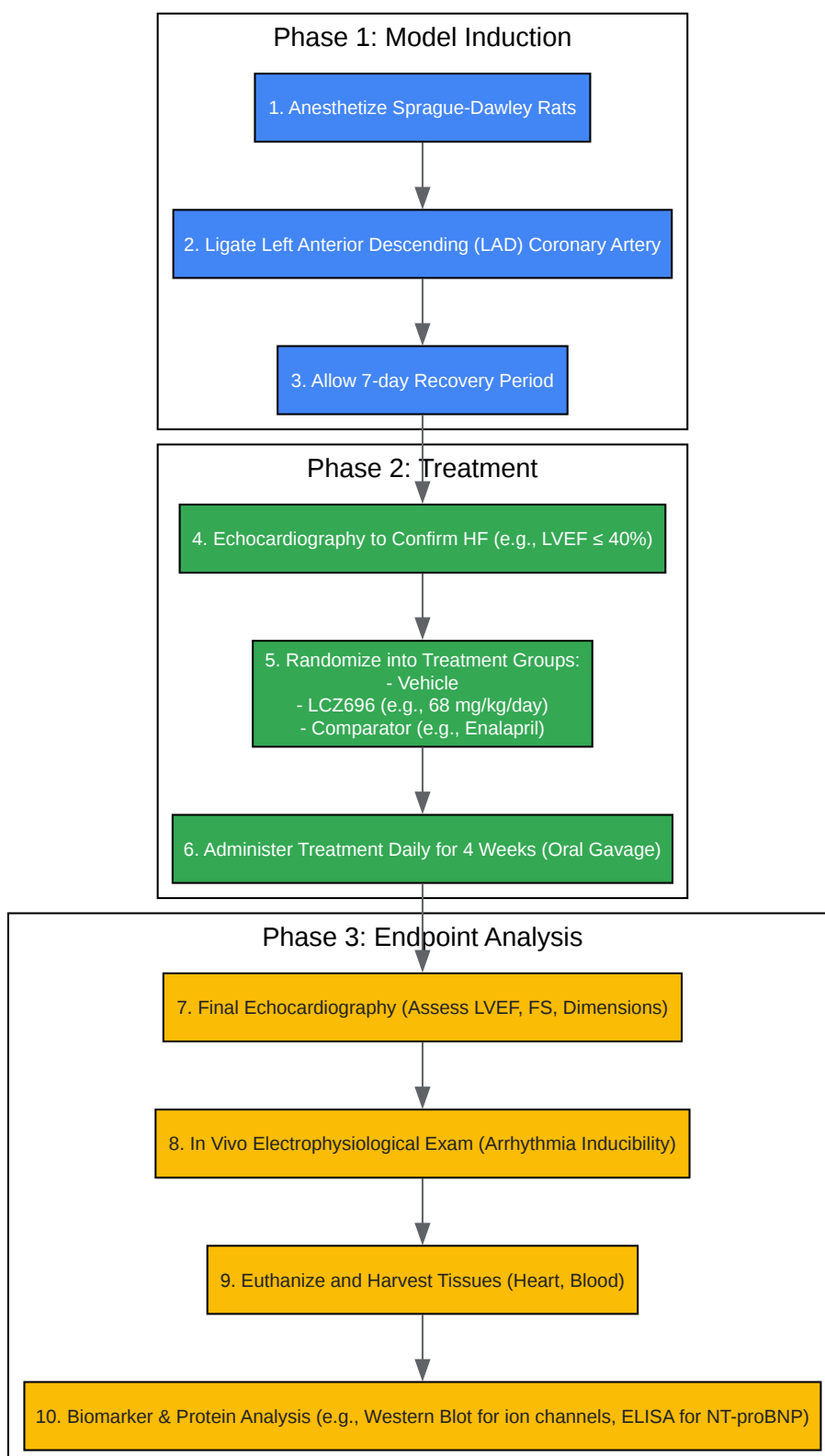
diastolic blood  
pressure  
compared to  
ARBs.

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## Experimental Protocols: In Vivo Studies

### Myocardial Infarction-Induced Heart Failure Model in Rats

This protocol is a representative example of how the in vivo efficacy of LCZ696 is evaluated preclinically.



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